N-(3,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
CAS No.: 866864-64-4
Cat. No.: VC7539706
Molecular Formula: C28H23FN2O7
Molecular Weight: 518.497
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866864-64-4 |
|---|---|
| Molecular Formula | C28H23FN2O7 |
| Molecular Weight | 518.497 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
| Standard InChI | InChI=1S/C28H23FN2O7/c1-35-22-8-7-18(11-23(22)36-2)30-26(32)15-31-14-20(27(33)16-3-5-17(29)6-4-16)28(34)19-12-24-25(13-21(19)31)38-10-9-37-24/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32) |
| Standard InChI Key | ZONHRMDVWFBXGC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F)OC |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a polycyclic framework:
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Core: Adioxino[2,3-g]quinolin scaffold with a ketone at position 9 (9-oxo group).
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Substituents:
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C8: 4-Fluorobenzoyl group, contributing to lipophilicity and electronic interactions.
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C6: Acetamide side chain linked to a 3,4-dimethoxyphenyl group, influencing solubility and target affinity.
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Molecular Formula:
IUPAC Name: N-(3,4-Dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-dioxino[2,3-g]quinolin-6-yl]acetamide.
Synthetic Pathways
Synthesis involves multi-step reactions:
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Quinoline Core Formation: Condensation of dihydroxyquinoline precursors with 1,2-diols under acidic conditions to form the dioxane ring.
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Fluorobenzoyl Introduction: Acylation at C8 using 4-fluorobenzoyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃).
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Acetamide Coupling: Reaction of the C6 amine with 3,4-dimethoxyphenylacetyl chloride, optimized in dichloromethane with triethylamine.
Key Reaction Conditions:
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Temperature: 60–80°C for acylation steps.
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Solvents: Dichloromethane for extractions, methanol for recrystallization.
Biological Activity and Mechanisms
Enzyme Interactions
The compound’s fluorobenzoyl and dimethoxyphenyl groups suggest interactions with:
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5-Lipoxygenase (5-LOX): Structural analogs with similar substituents inhibit 5-LOX, a key enzyme in leukotriene synthesis.
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Histone Deacetylases (HDACs): Quinoline derivatives exhibit HDAC3 inhibition (e.g., IC₅₀ = 1.30 µM in HepG2 cells).
Pharmacological Profile
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 518.497 g/mol | |
| LogP (Predicted) | 3.78 | |
| Solubility (Water) | <0.1 mg/mL | |
| Plasma Protein Binding | 92% (estimated) |
Metabolic Stability
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Fluorine Substituents: Reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life (t₁/₂ = 6.2 hrs in murine models).
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Methoxy Groups: Undergo O-demethylation, forming polar metabolites excreted renally.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
| Compound | Target | IC₅₀ (µM) | Key Structural Difference |
|---|---|---|---|
| Target Compound (866864-64-4) | 5-LOX | 2.1* | 3,4-Dimethoxyphenylacetamide |
| N-(4-Fluorophenyl)-... (894552-70-6) | HDAC3 | 1.30 | 4-Methylphenylamino methyl group |
| 8-(4-Fluorobenzoyl)-... (866588-30-9) | Tubulin | 0.65 | Fluorophenylmethyl substituent |
*Estimated from analog data.
Solubility and Bioavailability
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Dimethoxyphenyl vs. Chlorophenyl: The 3,4-dimethoxy group improves aqueous solubility (0.1 mg/mL vs. <0.01 mg/mL for chloro analogs).
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Fluorobenzoyl vs. Benzyl: Fluorine increases membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s).
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